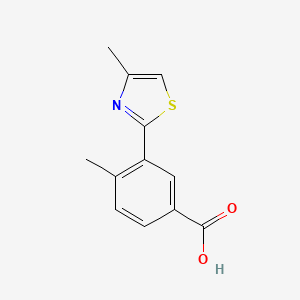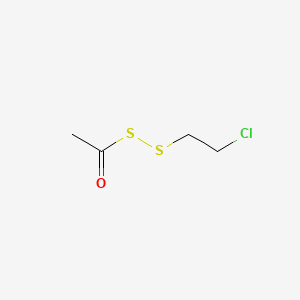
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester is a specialized organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester typically involves the reaction of peroxyacetic acid with a dithio compound and an S-(2-chloroethyl) ester precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include sulfuric acid as a catalyst and hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process often includes steps such as purification and stabilization to ensure the compound’s quality and stability for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Peroxyacetic acid, dithio-, S-(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in industrial processes for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of peroxyacetic acid, dithio-, S-(2-chloroethyl) ester involves its reactivity with various molecular targets. The peroxyacetic acid group can participate in oxidation reactions, while the dithio linkage and S-(2-chloroethyl) ester moiety can undergo nucleophilic substitution and other reactions. These interactions lead to the formation of different products and pathways, contributing to the compound’s overall reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to peroxyacetic acid, dithio-, S-(2-chloroethyl) ester include:
Peracetic acid: Known for its strong oxidizing properties and use in disinfection and sterilization.
Dithioesters: Compounds with similar dithio linkages used in various chemical reactions.
S-(2-chloroethyl) esters: Compounds with similar ester groups used in organic synthesis.
Uniqueness
What sets this compound apart is its combination of a peroxyacetic acid group, a dithio linkage, and an S-(2-chloroethyl) ester moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
31172-00-6 |
|---|---|
Formule moléculaire |
C4H7ClOS2 |
Poids moléculaire |
170.7 g/mol |
Nom IUPAC |
S-(2-chloroethylsulfanyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS2/c1-4(6)8-7-3-2-5/h2-3H2,1H3 |
Clé InChI |
ZUUYJRVRXHTUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


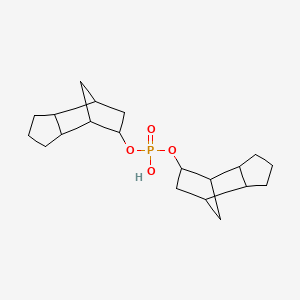
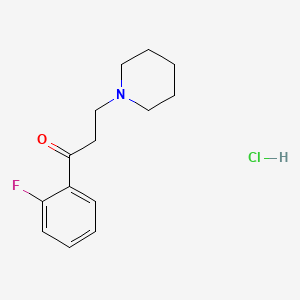
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
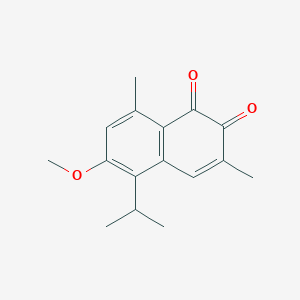
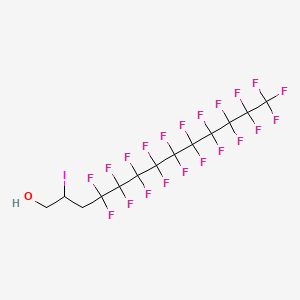
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
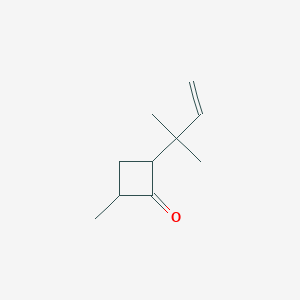
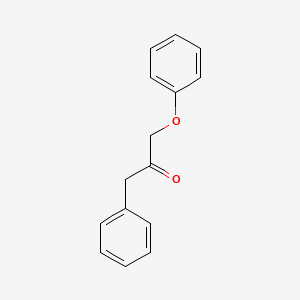
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
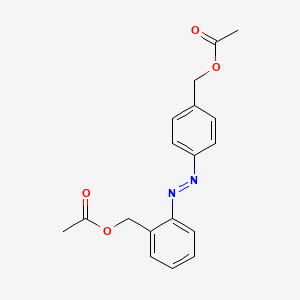
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

